Cas no 1807111-93-8 (5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid)

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid
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- インチ: 1S/C10H11F2NO3/c1-5-6(10(11)12)4-13-7(3-8(14)15)9(5)16-2/h4,10H,3H2,1-2H3,(H,14,15)
- InChIKey: XNYHDLASYILTIN-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(CC(=O)O)C(=C1C)OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- XLogP3: 1.3
- トポロジー分子極性表面積: 59.4
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020029-1g |
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid |
1807111-93-8 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029020029-500mg |
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid |
1807111-93-8 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029020029-250mg |
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid |
1807111-93-8 | 95% | 250mg |
$970.20 | 2022-03-31 |
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acidに関する追加情報
Introduction to 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic Acid (CAS No. 1807111-93-8)
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid, identified by its CAS number 1807111-93-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives class, a group of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of a difluoromethyl group, a methoxy substituent, and a methylpyridine core, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of molecules, making it a popular choice in the design of bioactive compounds. This modification often improves pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. In contrast, the methoxy group introduces polarity and hydrophilicity, which can influence solubility and binding interactions with biological targets. The combination of these groups with the pyridine scaffold creates a versatile platform for further functionalization and derivatization.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid, facilitating its use in both academic research and industrial applications. The compound’s reactivity allows for the introduction of additional functional groups, making it a valuable intermediate in the synthesis of more complex molecules. For instance, its carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, expanding its utility in drug discovery programs.
In the realm of medicinal chemistry, pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. Compounds containing the pyridine ring are known to exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory responses. The specific arrangement of substituents in 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid may confer unique interactions with biological targets, making it a promising candidate for further investigation.
One notable application of this compound is in the development of novel therapeutic agents targeting cancer and infectious diseases. The difluoromethyl group has been shown to enhance binding affinity to enzymes and receptors involved in disease pathways. Additionally, the methoxy group can modulate pharmacological activity by influencing electronic distributions and steric hindrance around the binding site. These features make 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid an attractive scaffold for structure-activity relationship (SAR) studies.
Recent research has highlighted the potential of this compound in addressing emerging challenges in drug development. For example, studies have demonstrated its role as a precursor in synthesizing small molecule inhibitors that disrupt pathogenic mechanisms. The ability to modify its structure allows chemists to fine-tune its properties for specific therapeutic needs. This flexibility is particularly valuable in an era where precision medicine and targeted therapies are becoming increasingly important.
The synthesis of 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have improved the efficiency of these synthetic routes, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing.
The compound’s molecular framework also makes it suitable for exploring novel synthetic strategies, such as cross-coupling reactions or biocatalytic transformations. These methods can provide access to structurally diverse derivatives with tailored biological properties. By leveraging modern synthetic techniques, researchers can accelerate the discovery process and bring new therapeutic candidates to fruition more rapidly.
In conclusion,5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid (CAS No. 1807111-93-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as an intermediate in drug synthesis underscores its importance in modern medicinal research. As scientific understanding evolves, this compound will likely continue to play a pivotal role in developing innovative treatments for various diseases.
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